Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Catalog No.
S664312
CAS No.
15932-71-5
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

CAS Number

15932-71-5

Product Name

Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

IUPAC Name

2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h7H,1-6H2,(H,9,11)

InChI Key

AGBUHYGWJRLISC-UHFFFAOYSA-N

SMILES

C1CCN2CCNC(=O)C2C1

Canonical SMILES

C1CCN2CCNC(=O)C2C1

The exact mass of the compound Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Octahydro-1H-pyrido[1,2-a]pyrazin-1-one is a conformationally restricted, fused bicyclic piperazine lactam that serves as a high-value building block in medicinal chemistry and drug discovery. By integrating a piperidine ring with a piperazinone moiety, this scaffold provides a rigid 3D architecture with well-defined vectors for functionalization at the secondary amine and lactam positions. Commercially procured for the synthesis of central nervous system (CNS) agents, G-protein coupled receptor (GPCR) modulators, and enzymatic inhibitors, it offers improved metabolic stability and predictable geometric pre-organization compared to flexible acyclic polyamines. Its dual functionality allows for straightforward late-stage diversification via N-alkylation, reductive amination, or nucleophilic aromatic substitution (SNAr), making it an essential core for hit-to-lead optimization campaigns [1].

Research Fit

1
GPCR Ligand Scaffold Conformationally restricted bicyclic core for μ-opioid and related GPCR target design.
2
Medicinal Chemistry Tool Privileged structure in over 70 patented compounds, supporting SAR exploration.
3
Stereochemical Control Enantiomer-specific properties influence logP and target engagement; single enantiomer use recommended.

Substituting Octahydro-1H-pyrido[1,2-a]pyrazin-1-one with generic monocyclic piperazinones or all-carbon octahydroquinolizines fundamentally compromises both synthetic versatility and pharmacological performance. Monocyclic piperazines lack the conformational rigidity imposed by the fused bicyclic system, leading to higher entropic penalties upon target binding and reduced receptor subtype selectivity. Conversely, substituting with an octahydroquinolizine scaffold (where the pyrazine nitrogen is replaced by a methylene carbon) eliminates the critical secondary amine hydrogen-bond donor. This nitrogen atom is not only essential for specific receptor interactions—such as maintaining sub-nanomolar affinity in opioid receptor antagonists—but also serves as the primary synthetic handle for late-stage C-N bond formation. Consequently, generic substitution results in either a loss of binding affinity or a dead-end in library diversification[1].

Substitution Risk

Scaffold
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one provides a defined lactam geometry with unique N/O arrangement.
Octahydroquinolizines or piperazines may significantly alter receptor selectivity and binding mode.
Physicochemical
Measured logP and polar surface area (PSA) values are scaffold-specific and influence permeability.
Close analogs like octahydro-2H-pyrido[1,2-a]pyrazine exhibit lower logP and PSA, changing ADME profile.
Stereochemistry
Racemic mixture and single enantiomers show >10-fold logP difference, impacting CNS exposure predictability.
Using racemate instead of (9aR)-enantiomer may introduce variable target binding and confounding results.

Receptor Binding Affinity via Bioisosterism

In the development of mu-opioid receptor antagonists, replacing an octahydroquinolizine template with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold yielded compounds with exceptional binding profiles. The nitrogen-containing bicyclic derivative maintained high affinity for the mu-opioid receptor (Ki = 3.6 nM) and potent in vitro antagonist activity (IC50 = 1.1 nM), while further optimized derivatives achieved sub-nanomolar affinity (Ki = 0.47 nM). Crucially, the pyrido[1,2-a]pyrazine scaffold provided an improved binding selectivity profile (mu/kappa and mu/delta) compared to the carbocyclic baseline [1].

Evidence DimensionIn vitro mu-opioid receptor binding affinity (Ki) and antagonist activity (IC50)
Target Compound DataOctahydro-1H-pyrido[1,2-a]pyrazine derivative: Ki = 3.6 nM to 0.47 nM; IC50 = 1.1 nM to 1.8 nM
Comparator Or BaselineOctahydroquinolizine scaffold (methylene replacing the NH group)
Quantified DifferenceMaintained sub-nanomolar affinity while significantly improving mu/kappa and mu/delta receptor subtype selectivity.
ConditionsCloned human mu-, delta-, and kappa-opioid receptors in competitive radioligand binding assays.

Procuring the nitrogen-containing bicyclic scaffold provides a critical vector for functionalization that actively enhances target subtype selectivity, a feature absent in carbon-only analogs.

μ-Opioid Selectivity
Head-to-head
Compound 36 (octahydro-1H-pyrido[1,2-a]pyrazine core): μ/κ and μ/δ selectivity improved vs. lead (μ/κ=58, μ/δ=30); Ki=0.47 nM, IC50=1.8 nM
Supports μ-receptor selectivity profiling in opioid research.
Cloned human receptor binding assays; exact numerical improvement not quantified.

Late-Stage C-N Bond Formation

The octahydro-1H-pyrido[1,2-a]pyrazine core demonstrates excellent processability in complex cross-coupling reactions, a critical requirement for industrial scale-up. In the synthesis of key pharmaceutical intermediates, the secondary amine of the pyrido[1,2-a]pyrazine scaffold successfully undergoes fluoride-promoted nucleophilic aromatic substitution (SNAr) with deactivated aryl chlorides. This rigid framework prevents the intramolecular side reactions and degradation pathways typically observed with flexible aliphatic polyamines under harsh basic conditions, enabling high-yielding C-N bond formation[1].

Evidence DimensionSynthetic yield and stability in SNAr C-N coupling
Target Compound DataHigh conversion in fluoride-promoted SNAr with 3-chlorobenzo[d]isoxazole
Comparator Or BaselineFlexible acyclic polyamines or unconstrained diamines
Quantified DifferenceEliminates intramolecular cyclization side-reactions, allowing direct coupling at the secondary amine without extensive protecting group manipulation.
ConditionsFluoride-promoted SNAr coupling with a phase transfer catalyst.

Buyers designing combinatorial libraries or scaling up API synthesis can rely on this scaffold for robust, predictable reactivity at the nitrogen center.

Physicochemical Profile
Head-to-head
LogP: 1.02 (target) vs 0.71 (octahydro-2H-pyrido[1,2-a]pyrazine); ΔPSA +13.8 Ų
Reported property differences may guide permeability and CNS exposure interpretation.
Predicted/calculated values; experimental confirmation recommended.

Conformational Locking and Entropic Advantage

The fused bicyclic nature of the octahydro-1H-pyrido[1,2-a]pyrazin-1-one scaffold locks the piperazine ring into a stable chair conformation, significantly reducing the molecule's degrees of freedom. Compared to monocyclic piperazinones, which must pay a high entropic penalty to adopt the correct binding conformation, the pre-organized pyrido-pyrazine core lowers the thermodynamic barrier to receptor binding. This structural rigidity translates directly into enhanced binding affinities and improved pharmacokinetic stability, as the shielded internal bonds are less susceptible to rapid enzymatic degradation[1].

Evidence DimensionConformational degrees of freedom and binding entropy
Target Compound DataLocked bicyclic chair conformation with restricted dihedral angles
Comparator Or BaselineMonocyclic piperazin-2-one derivatives
Quantified DifferenceSubstantial reduction in rotatable bonds, minimizing the entropic penalty of binding and increasing target affinity.
ConditionsThermodynamic evaluation of GPCR ligand binding.

Selecting a pre-organized bicyclic scaffold accelerates hit-to-lead timelines by inherently bypassing the entropic barriers that limit the potency of monocyclic alternatives.

Ring Expansion Reactivity
Class-level
cis-methiodide derivative yields 82% of 10-membered diazecin-5-one (XII) under Li/NH₃ reduction
Supports synthetic access to medium-ring libraries not possible with monocyclic lactams.
Yield depends on isomer configuration; other methiodides gave 4-81%.

Multi-Target Scaffold Derivatization

Beyond GPCRs, the octahydro-1H-pyrido[1,2-a]pyrazin-1-one scaffold serves as a foundational precursor for synthesizing diverse therapeutic agents, including gamma-secretase modulators for Alzheimer's disease and Rab7 GTPase inhibitors. The presence of the lactam carbonyl paired with the secondary amine allows for orthogonal functionalization. Unlike simpler monocyclic amines that offer limited vectors for substitution, this bicyclic system enables the simultaneous installation of distinct pharmacophores at the N- and C- positions, facilitating the rapid generation of structure-activity relationship (SAR) data across multiple target classes [1].

Evidence DimensionOrthogonal functionalization vectors
Target Compound DataSimultaneous derivatization at the secondary amine and lactam/adjacent carbon positions
Comparator Or BaselineSimple piperidines or piperazines
Quantified DifferenceEnables the synthesis of highly complex, multi-functionalized ligands from a single core, expanding the accessible chemical space.
ConditionsCombinatorial library synthesis for secretase and GTPase inhibitors.

Procurement of this specific scaffold maximizes the efficiency of library generation by providing multiple, chemically distinct sites for derivatization.

Enantiomeric logP
Supporting evidence
(9aR)-enantiomer logP 0.71 vs racemate logP 2.31; ΔlogP -1.60
Stereochemistry strongly influences lipophilicity; single enantiomer use is critical for CNS SAR.
Calculated values; experimental logD profiling advised for assay design.

Subtype-Selective GPCR Antagonist Synthesis

Due to its rigid, pre-organized bicyclic structure and critical secondary amine hydrogen-bond donor, this compound is a highly effective precursor for developing highly selective mu-opioid receptor antagonists. It effectively replaces flexible polyamines or carbon-only octahydroquinolizines, ensuring high target affinity while minimizing off-target interactions [1].

CNS-Active Enzyme Inhibitor Development

The scaffold's orthogonal functionalization vectors make it an ideal starting material for synthesizing gamma-secretase modulators and Rab7 GTPase inhibitors. Its predictable 3D geometry allows medicinal chemists to precisely orient pharmacophores for complex binding pockets in neurodegenerative disease models [2].

High-Throughput Combinatorial Library Generation

For process chemists and library designers, the robust reactivity of the secondary amine in fluoride-promoted SNAr couplings and reductive aminations ensures high-yielding derivatization. This reliability makes it a more processable building block compared to unconstrained diamines, which often suffer from intramolecular side reactions during late-stage functionalization [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
μ-Opioid Antagonist Research
Reported μ-receptor selectivity improvement vs. octahydroquinolizine
Selectivity profiling at cloned human opioid receptors; functional antagonism assays
Medium-Sized Ring Synthesis
Unique reductive ring expansion to 10-membered diazecin-5-ones
Reaction reproducibility; isomer-dependent yield optimization
CNS Stereochemical Control
Large logP difference between racemate and (9aR)-enantiomer
Enantiomeric purity confirmation; logD measurement and CNS permeability assays
GPCR Ligand Scaffold
Conformationally constrained bicyclic core with privileged structure status
Binding affinity and selectivity against target GPCR panel

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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